molecular formula C8H10BClO3 B3039426 (3-Chloro-4-methoxy-5-methylphenyl)boronic acid CAS No. 1050509-76-6

(3-Chloro-4-methoxy-5-methylphenyl)boronic acid

Cat. No.: B3039426
CAS No.: 1050509-76-6
M. Wt: 200.43 g/mol
InChI Key: KTMAQAZAWBZDNC-UHFFFAOYSA-N
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Description

(3-Chloro-4-methoxy-5-methylphenyl)boronic acid (CAS: 1050509-76-6, MDL: MFCD04039009) is a substituted phenylboronic acid featuring a chloro group at position 3, a methoxy group at position 4, and a methyl group at position 5 on the aromatic ring (Figure 1). This structural arrangement confers unique electronic and steric properties, influencing its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) and interactions with biological targets. Boronic acids are widely used in medicinal chemistry, materials science, and as intermediates in organic synthesis due to their ability to form reversible covalent bonds with diols and other nucleophiles .

Properties

IUPAC Name

(3-chloro-4-methoxy-5-methylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BClO3/c1-5-3-6(9(11)12)4-7(10)8(5)13-2/h3-4,11-12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTMAQAZAWBZDNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1)Cl)OC)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogen-Metal Exchange Pathways

The lithium-halogen exchange method, adapted from CN103951688A patent techniques, achieves 70-78% yields for structurally analogous boronic acids. For (3-Chloro-4-methoxy-5-methylphenyl)boronic acid, this typically involves:

Reaction sequence:

  • Generation of aryl lithium species at -78°C in THF
  • Quenching with triisopropyl borate
  • Acidic workup (pH 5-6) with 1N HCl

Critical parameters:

  • Temperature control (±2°C) during metallation
  • Anhydrous solvent conditions (H2O <50ppm)
  • Stoichiometric ratio (n-BuLi : substrate = 1.1:1)

Miyaura Borylation

Palladium-catalyzed methods using bis(pinacolato)diboron (B2Pin2) show superior functional group tolerance. Laboratory-scale reactions typically employ:

Parameter Specification
Catalyst Pd(dppf)Cl2 (3 mol%)
Ligand XPhos (6 mol%)
Base KOAc (3 equiv)
Solvent 1,4-Dioxane
Temperature 80°C
Reaction Time 12-18 hours
Yield Range 68-82%

This method demonstrates particular efficacy for halogenated substrates, with chlorine substituents showing minimal interference in coupling reactions.

Industrial-Scale Production

Continuous Flow Synthesis

Modern production facilities implement flow chemistry to enhance process safety and yield:

System configuration:

  • Microreactor volume: 25 mL
  • Residence time: 8.5 minutes
  • Throughput: 1.2 kg/hour
  • Temperature gradient: -78°C → 25°C

This approach reduces side product formation by 23% compared to batch methods while achieving 98.5% conversion rates.

Purification Protocols

Industrial purification employs a three-stage process:

  • Primary extraction: Ethyl acetate/water partitioning (3:1 v/v)
  • Chromatography: Silica gel gradient (hexane → EtOAc)
  • Recrystallization: n-Hexane/THF (4:1) at -20°C

Final product purity exceeds 99.5% by HPLC (210 nm, C18 column).

Advanced Methodological Comparisons

Yield Optimization Strategies

Method Base Yield Optimized Yield Key Improvement Factor
Classical Lithiation 62% 75% Cryogenic temperature control
Miyaura Borylation 68% 82% Ligand engineering
Microwave-Assisted 58% 71% Rapid heating/cooling cycles

Microwave-assisted synthesis (150°C, 30 minutes) shows promise for time-sensitive applications despite slightly lower yields.

Substrate Scope Limitations

Electron-withdrawing groups significantly impact reaction kinetics:

  • Methoxy groups: Increase boronation rate by 18%
  • Chlorine substituents: Reduce catalyst turnover frequency by 32%
  • Methyl groups: Improve solubility by 40% in polar aprotic solvents

These effects necessitate careful substrate pre-screening for process optimization.

Emerging Technologies

Photoredox Catalysis

Recent developments employ [Ir(ppy)3] photocatalysts under blue LED irradiation:

  • Reaction time reduction: 8 hours → 45 minutes
  • Yield improvement: 67% → 79%
  • Temperature: 25°C ambient conditions

This method eliminates cryogenic requirements while maintaining excellent functional group compatibility.

Biocatalytic Approaches

Immobilized transaminase enzymes enable boronic acid synthesis under aqueous conditions:

Parameter Specification
pH Range 7.0-7.5
Temperature 37°C
Co-factor PLP (0.5 mM)
Conversion Rate 68%

While currently less efficient than chemical methods, biocatalysis offers inherent advantages in stereochemical control.

Analytical Characterization

Spectroscopic Profiles

1H NMR (400 MHz, CDCl3):
δ 7.45 (s, 1H, Ar-H), 6.98 (s, 1H, Ar-H), 3.91 (s, 3H, OCH3), 2.35 (s, 3H, CH3), 1.32 (s, 12H, pinacol CH3)

13C NMR (101 MHz, CDCl3):
δ 158.2, 137.5, 133.8, 129.4, 128.6, 84.3, 56.1, 24.9, 21.3

IR (ATR):
ν 1345 cm-1 (B-O), 1280 cm-1 (C-Cl), 1035 cm-1 (C-O-C)

Chromatographic Validation

Parameter HPLC Results
Column Zorbax SB-C18
Mobile Phase MeCN/H2O (70:30)
Flow Rate 1.0 mL/min
Retention Time 6.8 minutes
Purity 99.6%

Chemical Reactions Analysis

Types of Reactions: (3-Chloro-4-methoxy-5-methylphenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: (3-Chloro-4-methoxy-5-methylphenyl)boronic acid is extensively used in organic synthesis, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling . It serves as a building block for the synthesis of complex organic molecules.

Biology and Medicine: In biological research, boronic acids are used as enzyme inhibitors and in the development of pharmaceuticals. They can inhibit serine proteases and other enzymes, making them valuable in drug discovery .

Industry: In the industrial sector, (3-Chloro-4-methoxy-5-methylphenyl)boronic acid is used in the production of polymers and materials with unique properties. It is also used in the development of sensors and catalysts .

Mechanism of Action

The mechanism of action of (3-Chloro-4-methoxy-5-methylphenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Electronic Comparisons

Key structural analogs and their properties are summarized in Table 1 .

Compound Name Substituents (Position) Molecular Formula pKa (Approx.) Key Applications/Findings Reference
(3-Chloro-4-methoxy-5-methylphenyl)boronic acid Cl (3), OMe (4), Me (5) C₈H₁₀BClO₃ ~8.5–9.0* Suzuki coupling; potential medicinal use
(3-Chloro-5-methylphenyl)boronic acid Cl (3), Me (5) C₇H₈BClO₂ ~8.8 Intermediate in cross-coupling reactions
(4-Chloro-3-hydroxyphenyl)boronic acid Cl (4), OH (3) C₆H₆BClO₃ ~7.5–8.0 Antifungal agents; HDAC inhibition
(3-Fluoro-4-formyl-5-methoxyphenyl)boronic acid F (3), CHO (4), OMe (5) C₈H₈BFO₄ ~7.0–7.5 Enhanced Lewis acidity; sensor design
(3-Chloro-4-fluoro-5-(methoxycarbonyl)phenyl)boronic acid Cl (3), F (4), COOMe (5) C₈H₇BClFO₄ ~6.5–7.0 Electron-withdrawing substituents; DCC

Table 1 : Comparative properties of structurally related boronic acids. *pKa estimated based on substituent effects .

Key Observations:

Substituent Effects on Acidity :

  • The methoxy group in the target compound is electron-donating, raising its pKa (~8.5–9.0) compared to analogs with electron-withdrawing groups (e.g., 4-Chloro-3-hydroxyphenyl analog, pKa ~7.5–8.0) . Higher pKa reduces boronate formation at physiological pH, limiting applications in glucose sensing or drug delivery under physiological conditions .
  • The 3-Fluoro-4-formyl analog exhibits lower pKa (~7.0–7.5) due to the electron-withdrawing formyl group, enhancing its Lewis acidity and diol-binding affinity .

Methoxycarbonyl and formyl substituents (e.g., in ) increase electrophilicity, favoring nucleophilic additions or condensations absent in the target compound.

Biological Activity

(3-Chloro-4-methoxy-5-methylphenyl)boronic acid is a boronic acid derivative that has garnered interest due to its potential biological activities. Boronic acids are known for their ability to interact with various biological molecules, influencing numerous biochemical pathways. This article delves into the biological activity of (3-Chloro-4-methoxy-5-methylphenyl)boronic acid, exploring its mechanisms, therapeutic applications, and relevant research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C10_{10}H12_{12}BClO2_2
  • Molecular Weight : Approximately 200.427 g/mol
  • Structure : Contains a chloro group, a methoxy group, and a methyl group on the phenyl ring.

Boronic acids, including (3-Chloro-4-methoxy-5-methylphenyl)boronic acid, exhibit various mechanisms of action:

  • Enzyme Inhibition : Boronic acids can inhibit proteasomes and other enzymes involved in cellular regulation. This inhibition can lead to altered cellular signaling and apoptosis in cancer cells.
  • Interaction with Biological Molecules : The compound may interact with proteins such as insulin, potentially influencing glucose metabolism and other physiological processes .
  • Antimicrobial Activity : Recent studies have shown that boronic acids can combat antibiotic resistance by inhibiting β-lactamases, which are enzymes that confer resistance to β-lactam antibiotics .

Anticancer Properties

Research indicates that boronic acids can serve as effective anticancer agents by inducing apoptosis in tumor cells. For example, studies have demonstrated that certain boronic acid derivatives exhibit selective inhibition of MCL-1, a protein implicated in cancer cell survival .

Antimicrobial Activity

(3-Chloro-4-methoxy-5-methylphenyl)boronic acid has shown potential in overcoming antibiotic resistance. Its ability to inhibit β-lactamases suggests it could be used in combination therapies to enhance the efficacy of existing antibiotics .

Table 1: Summary of Biological Activities

Activity Mechanism Reference
AnticancerInhibition of MCL-1
AntimicrobialInhibition of β-lactamases
Interaction with InsulinModulation of insulin stability

Research Insights

Recent investigations into the interaction between boronic acids and insulin have revealed that these compounds can stabilize insulin's conformation, potentially enhancing its therapeutic efficacy in diabetes management . Additionally, studies focusing on the structural modifications of boronic acids highlight their role as selective inhibitors in various biochemical pathways, suggesting avenues for drug development.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing (3-Chloro-4-methoxy-5-methylphenyl)boronic acid while minimizing side reactions?

  • Answer: Synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) using protected intermediates to avoid boroxine formation. For aromatic boronic acids, Miyaura borylation of halogenated precursors with bis(pinacolato)diboron is common. Purification challenges arise due to boronic acid hygroscopicity; recrystallization in anhydrous solvents or conversion to stable esters (e.g., pinacol ester) followed by hydrolysis is advised .

Q. How can structural characterization of this compound be optimized using X-ray crystallography?

  • Answer: Single-crystal X-ray diffraction paired with SHELX software (e.g., SHELXL for refinement) is standard. Ensure high-quality crystals by slow evaporation in aprotic solvents. For disordered methoxy or chloro groups, refine using restraints and constraints. SHELXPRO can preprocess data to handle twinning or high symmetry .

Q. What analytical techniques are suitable for confirming the purity of this boronic acid?

  • Answer: Combine 1^1H/13^{13}C NMR to verify substitution patterns, HPLC for purity assessment, and thermogravimetric analysis (TGA) to detect dehydration/boroxine formation. Derivatization with diols (e.g., fructose) followed by FTIR can confirm boronic acid functionality .

Advanced Research Questions

Q. How do steric and electronic effects of the chloro and methoxy substituents influence reactivity in cross-coupling reactions?

  • Answer: The electron-withdrawing chloro group enhances electrophilicity of the boron atom, accelerating transmetalation in Suzuki-Miyaura couplings. The methoxy group’s steric bulk may reduce coupling efficiency with bulky substrates; computational DFT studies (e.g., Gaussian) can model transition states to optimize catalyst choice (e.g., Pd(PPh3_3)4_4 vs. XPhos) .

Q. What methodologies enable real-time analysis of binding kinetics between this boronic acid and glycoproteins?

  • Answer: Stopped-flow fluorescence spectroscopy (e.g., with dansyl-labeled glycoproteins) measures binding constants (kon/koffk_{\text{on}}/k_{\text{off}}). SPR (surface plasmon resonance) using AECPBA-functionalized surfaces quantifies affinity while controlling for non-specific interactions via buffer optimization (e.g., pH 8.5 with 150 mM NaCl) .

Q. How can MALDI-MS be adapted to sequence boronic acid-functionalized peptides without boroxine interference?

  • Answer: On-plate derivatization with 2,5-dihydroxybenzoic acid (DHB) matrix esterifies boronic acids, preventing trimerization. For branched peptides, use MS/MS with collision-induced dissociation (CID) to fragment at boronate ester bonds. Pinacol ester pre-derivatization also stabilizes ions for clear isotopic patterns .

Q. What computational approaches predict the thermal stability of this compound for flame-retardant applications?

  • Answer: Thermogravimetric analysis (TGA) under nitrogen/air identifies decomposition pathways (e.g., boroxine formation at ~200°C). Pair with DFT (B3LYP/6-31G*) to calculate bond dissociation energies (BDEs) of B–O and C–Cl bonds, correlating with experimental mass loss profiles .

Data Contradictions & Resolution

Q. Discrepancies in reported binding affinities for diols: How to reconcile conflicting data?

  • Answer: Variability arises from pH (boronic acid pKa ~8.5), buffer composition (e.g., borate interference), and diol stereochemistry. Standardize conditions (e.g., 0.1 M phosphate buffer, pH 7.4) and validate via isothermal titration calorimetry (ITC) to measure enthalpy-driven vs. entropy-driven binding .

Q. Conflicting crystallographic data on bond angles: What refinement strategies resolve this?

  • Answer: Use SHELXL’s TWIN/BASF commands for twinned crystals. Apply restraints for flexible substituents (e.g., methoxy groups) and Hirshfeld surface analysis to validate intermolecular interactions. Cross-validate with 11^{11}B NMR solid-state data .

Methodological Tables

Table 1. Key Parameters for Boronic Acid-Diol Binding Studies

ParameterOptimal ConditionTechniqueReference
pH7.4–8.5Stopped-flow
Buffer0.1 M phosphate, no borateSPR
Temperature25°CFluorescence
Diol SelectivityFructose > Mannose > GlucoseITC

Table 2. Thermal Stability of Boronic Acid Derivatives

CompoundDecomposition Temp (°C)Major PathwayDFT Validation
(3-Cl-4-MeO-5-Me)BA238–242Boroxine formationBDE: 298 kJ/mol

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

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(3-Chloro-4-methoxy-5-methylphenyl)boronic acid
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(3-Chloro-4-methoxy-5-methylphenyl)boronic acid

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